molecular formula C19H20N6O B5575828 2-anilino-N-cyclopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-5-pyrimidinecarboxamide

2-anilino-N-cyclopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-5-pyrimidinecarboxamide

Cat. No.: B5575828
M. Wt: 348.4 g/mol
InChI Key: YCQPMDYJOAIONB-UHFFFAOYSA-N
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Description

2-anilino-N-cyclopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-5-pyrimidinecarboxamide is a useful research compound. Its molecular formula is C19H20N6O and its molecular weight is 348.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 348.16985928 g/mol and the complexity rating of the compound is 471. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Systematic Structure Modifications for Drug Discovery

Research on imidazo[1,2-a]pyrimidine derivatives highlights the importance of structural modifications to reduce metabolism mediated by aldehyde oxidase (AO), a challenge often encountered in drug discovery. These modifications are crucial for enhancing the stability and efficacy of compounds, particularly in targeting diseases like castration-resistant prostate cancer. Altering the heterocycle or blocking reactive sites are effective strategies to circumvent AO-mediated oxidation, which can be applied to similar compounds for improved drug profiles (Linton et al., 2011).

Advancements in Cyclin-Dependent Kinase Inhibitors

The development of 2-anilino-4-(thiazol-5-yl)pyrimidine cyclin-dependent kinase (CDK) inhibitors showcases the potential of these compounds in cancer therapy. Through rational design and synthesis, researchers have created analogs that inhibit CDKs with low nanomolar potency, highlighting their potential in treating various cancers. The structural analysis and biochemical assays associated with these inhibitors underscore the importance of detailed molecular studies in developing effective cancer treatments (McIntyre et al., 2010).

Targeting DNA Structures

Investigations into peptides that bind in the DNA minor groove, such as pyridine-2-carboxamide-netropsin and 1-methylimidazole-2-carboxamide-netropsin, reveal the specificity and potential therapeutic applications of minor groove binders. These compounds demonstrate the ability to target specific DNA sequences, offering a pathway to modulate gene expression and potentially treat genetic diseases. The precision in DNA targeting underlines the broader applications of similar compounds in gene therapy and molecular biology research (Wade et al., 1992).

Synthetic Methodologies and Chemical Biology

The synthesis of related imidazo[1,5-a]pyrimidine derivatives provides insights into chemical reactions and methodologies that can be applied to a wide range of compounds, including "2-anilino-N-cyclopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-5-pyrimidinecarboxamide." These synthetic strategies are pivotal in creating novel compounds with potential applications in drug development and chemical biology, emphasizing the role of innovative chemistry in advancing scientific research (Novinson et al., 1974).

Properties

IUPAC Name

2-anilino-N-cyclopropyl-N-[(1-methylimidazol-2-yl)methyl]pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O/c1-24-10-9-20-17(24)13-25(16-7-8-16)18(26)14-11-21-19(22-12-14)23-15-5-3-2-4-6-15/h2-6,9-12,16H,7-8,13H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCQPMDYJOAIONB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1CN(C2CC2)C(=O)C3=CN=C(N=C3)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.